molecular formula C18H17N3O7 B11560842 N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11560842
M. Wt: 387.3 g/mol
InChI Key: DCOFPPWFEQLNRR-VXLYETTFSA-N
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Description

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Properties

Molecular Formula

C18H17N3O7

Molecular Weight

387.3 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H17N3O7/c1-25-15-9-16(26-2)13(21(23)24)7-12(15)10-19-20-18(22)11-3-4-14-17(8-11)28-6-5-27-14/h3-4,7-10H,5-6H2,1-2H3,(H,20,22)/b19-10+

InChI Key

DCOFPPWFEQLNRR-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-])OC

Origin of Product

United States

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